molecular formula C6H12Cl3N3 B2513351 2-(4-Chloro-5-methylpyrazol-1-yl)ethanamine;dihydrochloride CAS No. 2260931-84-6

2-(4-Chloro-5-methylpyrazol-1-yl)ethanamine;dihydrochloride

Cat. No.: B2513351
CAS No.: 2260931-84-6
M. Wt: 232.53
InChI Key: YPYNQAQHNNRNQM-UHFFFAOYSA-N
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Description

2-(4-Chloro-5-methylpyrazol-1-yl)ethanamine;dihydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chlorine atom and a methyl group, and an ethanamine side chain. The dihydrochloride form indicates that it is a salt formed with two equivalents of hydrochloric acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-5-methylpyrazol-1-yl)ethanamine;dihydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.

    Chlorination and methylation: The pyrazole ring is then chlorinated and methylated using reagents like thionyl chloride and methyl iodide.

    Attachment of the ethanamine side chain: This step involves the nucleophilic substitution of an appropriate ethanamine derivative onto the chlorinated and methylated pyrazole ring.

    Formation of the dihydrochloride salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-5-methylpyrazol-1-yl)ethanamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

2-(4-Chloro-5-methylpyrazol-1-yl)ethanamine;dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-5-methylpyrazol-1-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-5-methylpyrazol-1-yl)ethanol
  • 2-(4-Chloro-5-methylpyrazol-1-yl)acetic acid
  • 2-(4-Chloro-5-methylpyrazol-1-yl)propanoic acid

Uniqueness

2-(4-Chloro-5-methylpyrazol-1-yl)ethanamine;dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of an ethanamine side chain. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to similar compounds.

Properties

IUPAC Name

2-(4-chloro-5-methylpyrazol-1-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3.2ClH/c1-5-6(7)4-9-10(5)3-2-8;;/h4H,2-3,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYNQAQHNNRNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CCN)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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